2-Methylaminomethyl-1,3-dioxolane
Overview
Description
“2-Methylaminomethyl-1,3-dioxolane” is an organic compound with the empirical formula C5H11NO2 . It has been used in the synthesis of N - [methyl (2-hydroxy-3,5-dimethylphenyl)]- N -methyl- N -methyl-1,3-dioxolaneamine (mpoa-H) .
Molecular Structure Analysis
The molecular weight of “2-Methylaminomethyl-1,3-dioxolane” is 117.15 . The SMILES string representation of the molecule is CNCC1OCCO1 .
Physical And Chemical Properties Analysis
“2-Methylaminomethyl-1,3-dioxolane” has a refractive index of 1.4404 and a density of 1.029 g/mL at 25°C .
Scientific Research Applications
Synthesis of Novel Compounds
2-Methylaminomethyl-1,3-dioxolane and related compounds have been utilized in the synthesis of novel chemical entities. For instance, novel 1,3-dioxolane C-nucleoside analogues of tiazofurin, as well as N-nucleoside analogues of substituted imidazoles, were synthesized using a multistep procedure from methyl acrylate. These compounds were confirmed through various spectroscopic methods and elemental analysis (Cai et al., 2010).
Catalytic Applications
In a study by Hirano et al., 2-methyl-1,3-dioxolane was used in a novel catalytic hydroxyacylation of alkenes using molecular oxygen. This process produced corresponding adducts in high yields, showcasing the compound's potential in catalysis (Hirano et al., 2000).
Polymerization and Material Science
2-Methylene-4-phenyl-1,3-dioxolane was used as a controlling comonomer in nitroxide-mediated polymerization (NMP) with oligo(ethylene glycol) methyl ether methacrylate to prepare well-defined and degradable PEG-based copolymers. This method allowed for control over the level of ester group incorporation and significant reductions in molecular weight upon hydrolysis, without displaying cytotoxicity (Delplace et al., 2015).
Chemical Synthesis Efficiency
In a study by Petroski, 2-Methyl-1,3-dioxolane-2-ethanol was efficiently synthesized from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst. This study demonstrated the potential of 2-Methylaminomethyl-1,3-dioxolane derivatives in efficient chemical synthesis (Petroski, 2002).
Optically Active Polymers
Research on optically active polyamides containing 1,3-dioxolane cycles in the backbone revealed the potential of such compounds in developing materials with specific optical properties. This research involved the characterization of two optically active polyamides in the solid state, offering insights into their ordered phases and crystalline order (Iribarren et al., 2000).
Electrochemical Applications
In the study of electrochemical stability of a deep-eutectic solvent based on choline chloride and ethylene glycol, the formation of 2-methyl-1,3-dioxolane as a decomposition product was observed. This study provided insights into the electrochemical applications of 1,3-dioxolane derivatives and their stability over prolonged electrolysis (Haerens et al., 2009).
Safety And Hazards
“2-Methylaminomethyl-1,3-dioxolane” is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPVTVGEQLONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205966 | |
Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylaminomethyl-1,3-dioxolane | |
CAS RN |
57366-77-5 | |
Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057366775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxolane-2-methanamine, N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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